The synthesis of (S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride can be achieved via several routes. One established method involves a diastereoselective approach utilizing a rhodium-catalyzed asymmetric 1,4-addition reaction. [] This method involves the addition of 2-Naphthylboronic acid to a crotonate ester in the presence of (R)-BINAP and a rhodium catalyst, resulting in the formation of the (S)-enantiomer as the major product. [] Following the addition reaction, hydrolysis of the ester group yields the desired (S)-3-Amino-4-(naphthalen-2-yl)butanoic acid, which can be subsequently converted to its hydrochloride salt. [] This synthetic route allows for the production of the target compound with high enantioselectivity and good yield. (https://www.semanticscholar.org/paper/196cd06d65177920eace5da6aa8cd9f45e3254d0)
The mechanism of action of (S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride can vary depending on the specific biological target. Based on the provided papers, its mechanism of action primarily involves the inhibition of αvβ6 integrin, a cell surface receptor involved in cell adhesion and signaling. [] This compound exhibits high affinity and selectivity for the αvβ6 integrin, effectively blocking its binding to its ligands and thereby disrupting downstream signaling pathways. [] The structural features of (S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride, particularly the (S)-configuration and the naphthalene moiety, are crucial for its interaction with and inhibition of the αvβ6 integrin. (https://www.semanticscholar.org/paper/196cd06d65177920eace5da6aa8cd9f45e3254d0)
(S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride is a white to off-white solid. Its high solubility in saline at pH 7 (>71 mg/mL) makes it suitable for inhaled dosing by nebulization. [] This property is particularly important for its potential use as a therapeutic agent for the treatment of idiopathic pulmonary fibrosis. (https://www.semanticscholar.org/paper/196cd06d65177920eace5da6aa8cd9f45e3254d0)
The primary application of (S)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride, based on the available papers, is its investigation as a potential therapeutic agent for the treatment of idiopathic pulmonary fibrosis (IPF). [] This compound demonstrates potent inhibition of the αvβ6 integrin, a key target for IPF treatment due to its role in promoting fibrosis. [] Preclinical studies have shown promising results with this compound, exhibiting favorable pharmacokinetic properties for inhaled dosing and potentially halting the progression of fibrosis. [] (https://www.semanticscholar.org/paper/196cd06d65177920eace5da6aa8cd9f45e3254d0)
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8